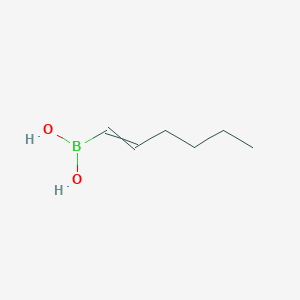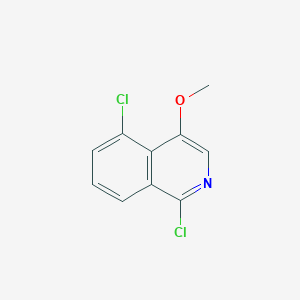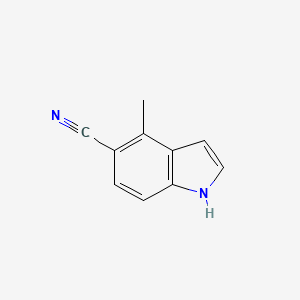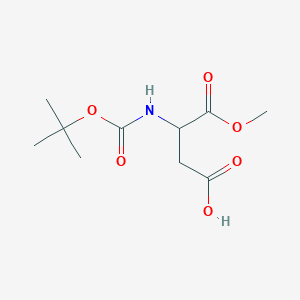
BOC-ASP-OME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: BOC-ASP-OME is synthesized by protecting the amino group of aspartic acid with a tert-butoxycarbonyl (BOC) group and esterifying the carboxyl group with methanol. The reaction typically involves the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: BOC-ASP-OME undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA), revealing the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed:
Aspartic Acid: Formed upon hydrolysis.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Chemistry: BOC-ASP-OME is widely used in peptide synthesis as a building block for creating longer peptide chains. Its protective groups help in selective reactions, preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of aspartic acid in biological systems .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for creating therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
作用機序
Mechanism: The mechanism of action of BOC-ASP-OME involves the protection of the amino group with a BOC group, which prevents unwanted side reactions during peptide synthesis. The ester group allows for easy coupling with other amino acids, facilitating the formation of peptide bonds.
Molecular Targets and Pathways: this compound primarily targets the amino and carboxyl groups of amino acids, enabling the formation of peptide bonds. It is involved in pathways related to protein synthesis and modification.
類似化合物との比較
- BOC-ALA-OME (tert-butoxycarbonyl-L-alanine methyl ester)
- BOC-GLU-OME (tert-butoxycarbonyl-L-glutamic acid methyl ester)
- BOC-ARG-OME (tert-butoxycarbonyl-L-arginine methyl ester)
Uniqueness: BOC-ASP-OME is unique due to its specific structure, which includes both a BOC-protected amino group and a methyl esterified carboxyl group. This combination provides stability and reactivity, making it highly suitable for peptide synthesis.
特性
分子式 |
C10H17NO6 |
|---|---|
分子量 |
247.24 g/mol |
IUPAC名 |
4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) |
InChIキー |
IWFIVTBTZUCTQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
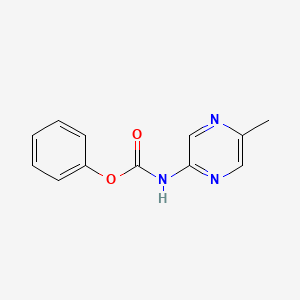
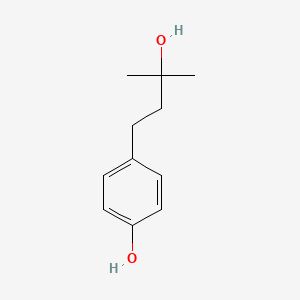
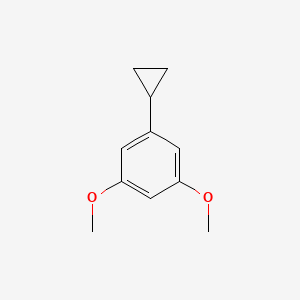
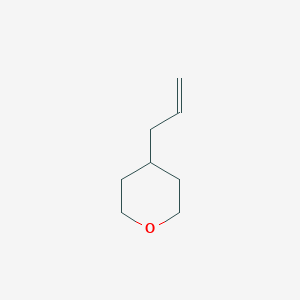
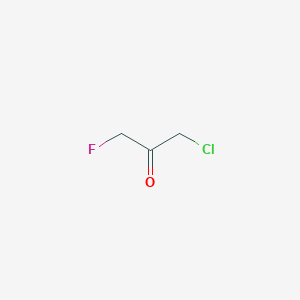
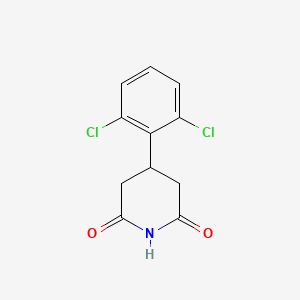
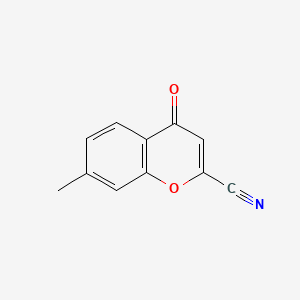
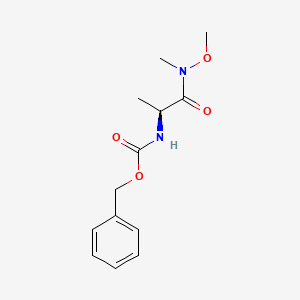
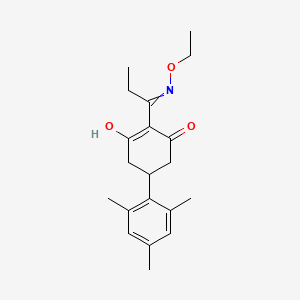
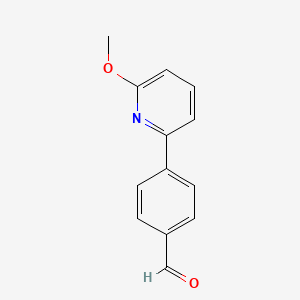
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)
